molecular formula C18H19ClN6O2S B2581524 4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2319638-37-2

4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

Cat. No. B2581524
CAS RN: 2319638-37-2
M. Wt: 418.9
InChI Key: RKQXKGWPPCIATR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, and a benzenesulfonamide moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a heterocyclic ring that contains nitrogen atoms . This could potentially allow the compound to participate in a variety of chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, triazolothiadiazines can participate in reactions with various nucleophiles .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and safety for potential clinical use .

Antimicrobial Properties

The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing novel antibiotics. Researchers are keen on understanding its mode of action and optimizing its potency .

Analgesic and Anti-Inflammatory Effects

Studies indicate that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation by inhibiting specific enzymes or receptors. These findings open avenues for pain management and inflammatory disorders .

Antioxidant Potential

The compound exhibits antioxidant activity, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders. Researchers are exploring its potential as a therapeutic agent .

Antiviral Applications

Preliminary investigations suggest that the compound has antiviral effects. It may inhibit viral replication or entry into host cells. Researchers are keen on evaluating its efficacy against specific viruses, such as influenza or herpes viruses .

Enzyme Inhibition

The compound interacts with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could have therapeutic implications. For instance:

Anti-Lipase Activity

Lipase inhibitors play a role in weight management and obesity treatment. The compound’s anti-lipase activity warrants further investigation for potential pharmaceutical applications .

Aromatase Inhibition

Aromatase inhibitors are crucial in breast cancer therapy. The compound’s ability to inhibit aromatase could contribute to the development of novel treatments for hormone-dependent cancers .

Future Directions

Given the interesting structure of this compound and the biological activities of similar compounds, it could be a promising area for future research. Studies could be conducted to synthesize the compound, investigate its properties, and evaluate its biological activity .

properties

IUPAC Name

4-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-23(28(26,27)15-6-4-13(19)5-7-15)14-10-24(11-14)17-9-8-16-20-21-18(12-2-3-12)25(16)22-17/h4-9,12,14H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQXKGWPPCIATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

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